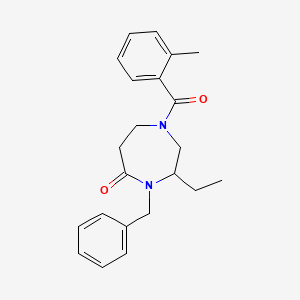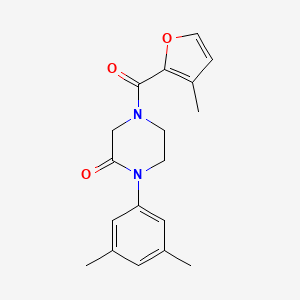
4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid involves several key steps, including the formation of pyrazole derivatives, sulfonamide linkages, and piperidine moieties. One approach reported the facile synthesis of biaryl pyrazole sulfonamide derivatives, highlighting the importance of the sulfonamide group in the compound's structure and its effect on receptor antagonism (Srivastava et al., 2008). Another study focused on the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing the incorporation of piperidine and pyrazole components into novel heterocyclic amino acids (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. Studies have confirmed the structures of novel heterocyclic compounds through 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation, offering insights into the compound's molecular framework and potential functional groups that contribute to its reactivity and interactions (Matulevičiūtė et al., 2021).
Chemical Reactions and Properties
The compound and its derivatives have been involved in various chemical reactions, demonstrating a range of reactivities and properties. For example, a study reported the synthesis of pyrano[2,3-c]pyrazole derivatives using a novel green and heterogeneous catalyst, highlighting the compound's potential in facilitating multi-component reactions (Ghorbani‐Vaghei et al., 2017). Another research focused on the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the compound's versatility in forming spirocyclic structures (Shestopalov et al., 2002).
Applications De Recherche Scientifique
Aurora Kinase Inhibitor
Compounds related to 4-(1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors, which may be useful in treating cancer due to their ability to inhibit Aurora A, a protein implicated in cell proliferation and cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Library of Fused Pyridine-4-Carboxylic Acids
Research on the synthesis of a library of fused pyridine-4-carboxylic acids, including various heterocyclic compounds, showcases the versatility of these structures in medicinal chemistry. Such libraries are instrumental in drug discovery, providing a range of compounds for further evaluation in therapeutic applications (D. Volochnyuk et al., 2010).
Biological Activity of 1,3,4-Oxadiazole Derivatives
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, including those related to this compound, highlight the potential of these compounds in developing new therapeutic agents. These studies focus on the molecular docking and biological activity against specific targets, offering insights into the design of more effective drugs (H. Khalid et al., 2016).
Antimicrobial Activity
The antimicrobial activity of novel compounds based on the structure of this compound and its derivatives has been explored, indicating their potential in addressing bacterial infections. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (H. Khalid et al., 2016).
Propriétés
IUPAC Name |
4-pyrazol-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c17-12(18)13(16-7-2-6-14-16)4-8-15(9-5-13)22(19,20)11-3-1-10-21-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZHGHFCNFJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5499953.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5499975.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![4-chloro-2-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499995.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)
![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)
![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)